1-Phenyl-1H-imidazo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
1-Phenyl-1H-imidazo[4,5-c]pyridine is a powder with a melting point of 105-106°C .Scientific Research Applications
The compound “1-Phenyl-1H-imidazo[4,5-c]pyridine” belongs to a class of compounds known as imidazopyridines . These compounds have been found to have a wide range of applications in various fields, including:
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Medicinal Chemistry : Imidazopyridines have been found to have potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
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Pharmaceutical Field : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
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Materials Science : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .
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Optoelectronics : Imidazopyridines are widely used for the development of emissive compounds in many application fields, such as optoelectronic devices .
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Sensors : Imidazopyridines are used in the development of sensors .
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Chemical Biology : Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .
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Anticonvulsant : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .
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Anti-cancer : Imidazopyridines have shown potential as anti-cancer drugs . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells .
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Anti-viral : Imidazopyridines have shown anti-viral properties .
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Anti-inflammatory : These compounds have also shown anti-inflammatory properties .
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Sedative Hypnotic : Imidazopyridines are known to be GABA A receptor agonists, which gives them sedative hypnotic properties .
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Anti-diabetic : Imidazopyridines have shown potential in influencing enzymes involved in carbohydrate metabolism, which could make them useful in the treatment of diabetes .
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Anti-hypertensive : These compounds have shown anti-hypertensive properties .
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Emitters for Confocal Microscopy and Imaging : Their compact shape along with remarkable photophysical properties make them suitable candidates as emitters for confocal microscopy and imaging .
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Anticonvulsant : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .
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Anti-viral : Imidazopyridines have shown anti-viral properties .
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Anti-inflammatory : These compounds have also shown anti-inflammatory properties .
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Sedative Hypnotic : Imidazopyridines are known to be GABA A receptor agonists, which gives them sedative hypnotic properties .
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Anti-diabetic : Imidazopyridines have shown potential in influencing enzymes involved in carbohydrate metabolism, which could make them useful in the treatment of diabetes .
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Anti-hypertensive : These compounds have shown anti-hypertensive properties .
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Emitters for Confocal Microscopy and Imaging : Their compact shape along with remarkable photophysical properties make them suitable candidates as emitters for confocal microscopy and imaging .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGPLXHZSSJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416162 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-imidazo[4,5-c]pyridine | |
CAS RN |
61532-35-2 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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